GNE-8324
Overview
Description
Preparation Methods
The synthesis of GNE-8324 involves several steps. One common synthetic route includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process results in the formation of the triazole ring on the thiadiazole scaffold. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
GNE-8324 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
GNE-8324 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of GNE-8324 involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as carbonic anhydrase and cholinesterase, which play crucial roles in various physiological processes . Additionally, it can modulate signaling pathways like NF-kB, which is involved in inflammation and immune response .
Comparison with Similar Compounds
Similar compounds to GNE-8324 include:
1,3,4-Thiadiazole derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolothiadiazine derivatives: These compounds also have a fused triazole-thiadiazine ring system and are known for their diverse pharmacological properties.
Indole derivatives: Indole-based compounds have a different core structure but exhibit similar biological activities, such as antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications .
Biological Activity
GNE-8324 is a selective positive allosteric modulator (PAM) of N-methyl-D-aspartate receptors (NMDARs), particularly those containing the GluN2A subunit. Its unique mechanism of action enhances synaptic NMDAR responses in inhibitory neurons while sparing excitatory neurons, making it a compound of significant interest in neuropharmacology. This article reviews the biological activity of this compound, focusing on its effects on neuronal function, potential therapeutic applications, and underlying mechanisms.
This compound selectively enhances the activity of NMDARs located on inhibitory neurons. Research indicates that this selective potentiation is not due to differences in NMDAR subunit composition but rather stems from higher ambient glutamate levels at synapses involving inhibitory neurons. This ambient glutamate facilitates NMDAR activation, leading to increased synaptic responses without affecting excitatory neurons directly .
Electrophysiological Effects
Studies have shown that this compound significantly increases both spontaneous and sound-evoked spiking in inhibitory neurons. In contrast, it reduces activity in excitatory neurons, leading to an improved signal-to-noise ratio (SNR) for auditory processing. For instance, infusion of this compound prior to noise exposure has been shown to prevent the onset of tinnitus and mitigate the reduction in GABAergic transmission associated with auditory stress .
Table 1: Summary of Electrophysiological Findings
Parameter | Effect of this compound |
---|---|
Spontaneous spiking | Increased in inhibitory neurons |
Sound-evoked spiking | Increased in inhibitory neurons |
Excitatory neuron activity | Decreased |
Signal-to-noise ratio (SNR) | Improved |
Tinnitus prevention | Effective when administered prior to noise exposure |
Long-Term Effects
The long-term administration of this compound has been investigated to understand its sustained impact on neuronal activity. A study involving chronic treatment revealed minimal alterations in basic electrophysiological properties and gene expression related to GABAergic and glutamatergic neurons. However, significant changes were observed in the expression of cell adhesion molecules and potassium channels, suggesting that prolonged modulation of NMDARs may lead to homeostatic adjustments within neuronal circuits .
Case Study: Chronic Administration
In a controlled study, mice were treated with this compound for seven days. Electrophysiological recordings from parvalbumin (PV) interneurons indicated that while basic synaptic properties remained stable, long-term treatment resulted in enhanced synaptic plasticity markers, indicating potential for therapeutic applications in disorders characterized by impaired inhibition, such as schizophrenia and anxiety disorders .
Therapeutic Implications
Given its selective enhancement of inhibitory neuronal function, this compound holds promise for treating various neurological disorders where inhibitory signaling is compromised. The ability to enhance GABAergic transmission without affecting excitatory pathways may provide a novel approach for managing conditions like:
- Tinnitus : By preventing the reduction in GABAergic function during auditory stress.
- Schizophrenia : Potentially ameliorating cognitive deficits associated with impaired inhibition.
- Anxiety Disorders : Enhancing inhibitory control may help regulate excessive excitatory activity linked to anxiety.
Properties
IUPAC Name |
10-[(N-ethyl-4-fluoroanilino)methyl]-7-thia-1,9-diazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-trien-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS/c1-2-21(14-8-6-12(19)7-9-14)11-13-10-17(23)22-15-4-3-5-16(15)24-18(22)20-13/h6-10H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBFOAQLSFHEGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=O)N2C3=C(CCC3)SC2=N1)C4=CC=C(C=C4)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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